![molecular formula C9H10N2 B1295337 2,7-Dimethylimidazo[1,2-a]pyridine CAS No. 3268-61-9](/img/structure/B1295337.png)
2,7-Dimethylimidazo[1,2-a]pyridine
Overview
Description
2,7-Dimethylimidazo[1,2-a]pyridine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. This compound has gained interest due to its potential pharmacological properties, particularly in the field of antituberculosis activity.
Synthesis Analysis
The synthesis of this compound derivatives has been reported through various methods. One approach involves the reaction of monobromo and dibromo substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate, followed by hydrolysis and treatment with substituted amines to yield a range of this compound-3-carboxamide derivatives . Another method describes the synthesis of linear pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores from 2-amino-4-methyl-5-nitropyridine using dimethylformamide dimethylacetal (DMFDMA) for vinylamine functionalization, followed by cyclization and reductive cyclization .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized by various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectrometry . Additionally, imidazo[1,2-a]pyridine derivatives with hydroxyaryl units have been shown to form an intramolecular hydrogen-bonded seven-membered ring, which can adopt either a planar or twisted conformation .
Chemical Reactions Analysis
The reactivity of imidazo[1,2-a]pyridine derivatives has been explored in various chemical reactions. For instance, 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts, derived from imidazo[1,5-a]pyridine carbene zwitterions, have been used as nucleophiles in reactions with electron-deficient alkynes to synthesize densely functionalized pyrroles and thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, imidazo[1,2-a]pyridine derivatives with an intramolecular hydrogen-bonded seven-membered ring exhibit bright excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state, with quantum yields up to 0.45 . The antimycobacterial activity of these compounds has been evaluated, with some derivatives showing moderate to good activity against Mycobacterium tuberculosis . The pharmacokinetics of these compounds have also been assessed, indicating their potential as drug-like agents .
Scientific Research Applications
Antituberculosis Activity
2,7-Dimethylimidazo[1,2-a]pyridine compounds have shown significant antituberculosis activity. A study by Moraski et al. (2011) synthesized a set of this compound-3-carboxamides, demonstrating excellent potency against various tuberculosis strains, including multi- and extensive drug-resistant strains (Moraski et al., 2011). Similarly, Jadhav et al. (2016) synthesized substituted this compound-3-carboxamide derivatives, which displayed moderate to good antituberculosis activity (Jadhav et al., 2016).
Antibacterial and Antifungal Applications
The antibacterial and antifungal properties of this compound derivatives have been studied. Cesur et al. (2010) reported the synthesis of several new imidazo[1,2-a]pyridine compounds, which showed activity against bacterial and fungal strains, including Staphylococcus aureus and Mycobacterium tuberculosis (Cesur et al., 2010).
Therapeutic Agent Development
Imidazo[1,2-a]pyridine has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. Deep et al. (2016) provided insights into the use of imidazo[1,2-a]pyridine derivatives in the development of novel therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases (Deep et al., 2016).
Anticancer Applications
Goel et al. (2016) discussed the anticancer activities of the imidazo[1,2-a]pyridine system, emphasizing its use in inhibiting various tumor cell lines and its potential as a lead molecule in clinical trials for anticancer agents (Goel et al., 2016).
Pharmacological Properties
The pharmacological properties of imidazo[1,2-a]pyridine have been extensively studied. Enguehard-Gueiffier and Gueiffier (2007) reviewed the progress in understanding the pharmacological properties of this scaffold, including its applications as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Synthesis and Chemical Properties
The synthesis and chemical properties of imidazo[1,2-a]pyridines have also been a focus of research. Ravi and Adimurthy (2017) described new methods for synthesizing imidazo[1,2-a]pyridines under mild conditions, enhancing their biological activity (Ravi & Adimurthy, 2017).
Mechanism of Action
Target of Action
2,7-Dimethylimidazo[1,2-a]pyridine has been recognized as a significant agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It shows in vitro anti-TB activity against replicating and non-replicating bacteria . This compound also exhibits potential as a covalent anticancer agent .
Mode of Action
It is known to exhibit significant activity against mdr-tb and xdr-tb . As an anticancer agent, it acts as a targeted covalent inhibitor (TCI), a class of drugs that form a covalent bond with their target .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can have different mechanisms of action based on their structure . For instance, some imidazo[1,2-a]pyridines have been found to disrupt mitochondrial functions, while others cause nuclear DNA damage .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The result of the action of this compound is a significant reduction in bacterial growth, making it effective against MDR-TB and XDR-TB . As an anticancer agent, it has shown potential in inhibiting the viability of cancer cells .
Safety and Hazards
properties
IUPAC Name |
2,7-dimethylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGFNPVXKJNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186350 | |
Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3268-61-9 | |
Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the current understanding of the mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb)?
A1: While the precise mechanism of action remains to be fully elucidated, preliminary transcriptional profiling experiments using Mtb treated with a representative compound (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) suggest potential interference with essential bacterial metabolic pathways. [] Further research is necessary to pinpoint the exact targets and downstream effects.
Q2: How effective are this compound derivatives against drug-resistant tuberculosis strains?
A2: Studies demonstrate that several this compound-3-carboxamide derivatives exhibit potent activity against a range of Mtb strains, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. [] This finding highlights their potential for combating the growing threat of drug-resistant tuberculosis.
Q3: What is the structure-activity relationship (SAR) profile of this compound derivatives regarding their anti-tuberculosis activity?
A3: Research indicates that modifications to the substituents on the imidazo[1,2-a]pyridine core significantly impact anti-tuberculosis activity. For instance, the presence of specific substituents at the 3-position, like carboxamide groups, appears crucial for enhanced potency against Mtb. [, ] Further investigations into SAR are ongoing to optimize the structure for improved activity and drug-like properties.
Q4: What are the pharmacokinetic properties of this compound derivatives?
A4: Pharmacokinetic analyses of a lead compound, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, in a mouse model showed promising results. Oral administration resulted in sustained drug levels in serum with a half-life of 20.1 hours, supporting the potential for once-daily dosing. []
Q5: Have this compound derivatives been tested in in vivo models of tuberculosis?
A5: Yes, studies using a mouse model of Mtb infection demonstrated the in vivo efficacy of N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. This compound significantly reduced bacterial burden in the lungs and spleens of infected mice, comparable to the efficacy observed with standard anti-tuberculosis drugs like isoniazid and rifampicin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.